(2Z)-4-oxo-4-phenylbut-2-enoic acid
Description
(2Z)-4-Oxo-4-phenylbut-2-enoic acid is an α,β-unsaturated ketocarboxylic acid characterized by a conjugated system of a double bond (C=C), a ketone (C=O), and a carboxylic acid group. This structural motif confers unique reactivity and biological activity, making it a scaffold of interest in medicinal chemistry. The compound’s Z-configuration is critical for intramolecular interactions, such as hydrogen bonding between the carboxylic acid and ketone groups, stabilizing its tautomeric forms (keto-enol equilibrium) .
Key properties include:
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(Z)-4-oxo-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6- |
InChI Key |
PLPDHGOODMBBGN-SREVYHEPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-oxo-4-phenylbut-2-enoic acid typically involves the aldol condensation of benzaldehyde with acetylacetone. This reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate aldol product, which subsequently undergoes dehydration to yield the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-oxo-4-phenylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
(2Z)-4-oxo-4-phenylbut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-4-oxo-4-phenylbut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The conjugated system allows it to participate in various biochemical pathways, potentially inhibiting or activating certain biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Anilino Derivatives
(2Z)-4-(4-Methylanilino)-4-Oxobut-2-Enoic Acid
- Structure: Incorporates a methyl group (-CH₃) on the anilino ring.
- Properties: Dissociation constant: 2.81 ± 0.25, enabling acid-base titration for quantification . Solubility: Insoluble in water, requiring non-aqueous solvents for analysis .
(Z)-2-(3-Methoxyphenylamino)-4-Oxo-4-Phenylbut-2-Enoic Acid
- Structure: Features a methoxy (-OCH₃) group on the phenylamino ring.
- Biological activity :
(2Z)-4-(4-Acetylphenylamino)-3-Methyl-4-Oxobut-2-Enoic Acid
- Structure: Contains an acetyl (-COCH₃) group and a methyl substituent on the enoic acid chain.
Heterocyclic and Alkyl Chain Modifications
(2Z)-2-Hydroxy-4-[4-(Octyloxy)Phenyl]-4-Oxobut-2-Enoic Acid
- Structure : Includes a long-chain octyloxy (-O-C₈H₁₇) group.
- Properties :
(2Z)-4-[3-(Decyloxy)Phenyl]-2-Hydroxy-4-Oxobut-2-Enoic Acid
Halogenated and Heteroatom-Containing Analogues
(Z)-4-(4-Fluorophenyl)-4-Oxobut-2-Enoic Acid
- Structure : Fluorine atom at the para position of the phenyl ring.
- Impact : Fluorine’s electronegativity enhances metabolic stability and binding to hydrophobic enzyme pockets .
(2Z)-2-Hydroxy-4-Oxo-4-(Thiophen-2-Yl)But-2-Enoic Acid
- Structure : Replaces the phenyl ring with a thiophene heterocycle.
Isomeric and Tautomeric Variations
(E)-4-Oxo-4-Phenylbut-2-Enoic Acid
- Structure : E-isomer of the parent compound.
- Comparison : The E-configuration disrupts intramolecular hydrogen bonding, reducing stability and biological activity compared to the Z-form .
Biological Activity
(2Z)-4-Oxo-4-phenylbut-2-enoic acid, also known as phenylbutenoic acid, is a compound of significant interest in various fields, including pharmaceuticals, biochemistry, and agricultural chemistry. This article explores its biological activity, focusing on its mechanisms of action, applications, and relevant research findings.
- Molecular Formula: CHO
- Molecular Weight: 176.17 g/mol
- CAS Number: 17812-07-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it acts as an inhibitor of carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in organisms .
- Antifungal Activity: Research indicates that derivatives of this compound exhibit antifungal properties against wood stain fungi such as Mucor plumbeus. The mechanism involves disrupting fungal cell wall synthesis, leading to cell death .
- Agonistic Activity: The compound has been studied for its agonistic effects on prostaglandin E2 receptors, particularly the EP4 subtype, suggesting potential applications in treating inflammatory conditions .
Applications
The diverse biological activities of this compound have led to its utilization in various domains:
- Pharmaceutical Development: It serves as a key intermediate in synthesizing drugs targeting neurological disorders and inflammatory diseases .
- Biochemical Research: Used in studies investigating enzyme interactions and metabolic pathways, providing insights into potential therapeutic targets .
- Agricultural Chemistry: Its application extends to developing eco-friendly herbicides that effectively control weeds while minimizing crop damage .
Case Studies
- Antiviral Activity:
- Antifungal Properties:
Data Summary
Q & A
Q. What are the optimal synthetic routes for (2Z)-4-oxo-4-phenylbut-2-enoic acid, and how is stereochemical purity ensured?
The compound is synthesized via condensation reactions. For example, reacting maleic anhydride with aromatic amines (e.g., p-toluidine) under controlled conditions yields Z-configuration products due to steric and electronic factors . Key steps include:
- Reagent stoichiometry : Maintaining a 1:1 molar ratio of maleic anhydride to amine.
- Temperature control : Reactions typically occur at 80–100°C in anhydrous solvents (e.g., toluene).
- Stereochemical validation : IR spectroscopy confirms the Z-configuration via C=O and C=C stretching frequencies (1680–1720 cm⁻¹ and 1620–1650 cm⁻¹, respectively). ¹H NMR further distinguishes isomers using coupling constants (J = 12–14 Hz for Z-isomers) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., carbonyl at 1700–1750 cm⁻¹, conjugated C=C at ~1600 cm⁻¹) .
- ¹H NMR : Key signals include vinyl protons (δ 6.5–7.5 ppm, doublet with J ≈ 12–14 Hz) and aromatic protons (δ 7.2–7.8 ppm) .
- Melting point analysis : A narrow range (e.g., 188–192°C) indicates purity .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities, using acetonitrile/water (60:40) as mobile phase .
Q. How can solubility limitations of this compound be addressed in aqueous experimental systems?
The compound is water-insoluble due to its hydrophobic phenyl group. Strategies include:
- Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing proteins .
- Derivatization : Conversion to sodium salts via base treatment (e.g., NaOH) improves aqueous solubility .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies arise from structural variations and assay conditions. A systematic approach includes:
- Comparative structural analysis : Modify substituents (e.g., fluorine at phenyl para-position) and measure IC50 shifts (Table 1).
- Assay standardization : Use consistent enzyme sources (e.g., recombinant KYN-3-OHase) and buffer pH (7.4) .
Table 1 : Biological activity of structurally related compounds
| Compound | Enzyme Target | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | KYN-3-OHase | 12.5 | Neuroprotective |
| 4-Fluorophenyl analog | Same | 9.8 | Enhanced inhibition |
| 4-Methylanilino derivative | Proteasome | 18.2 | Anticancer |
| Data adapted from . |
Q. How can advanced quantitative analysis improve accuracy in determining dissociation constants (pKa) for this compound?
- Potentiometric titration : Dissolve the compound in 80% ethanol-water, titrate with 0.1 M NaOH, and monitor pH. The pKa (≈2.81) is derived from the inflection point .
- Metrological validation : Use NIST-traceable buffers and replicate measurements (n ≥ 5) to reduce uncertainty (±0.25) .
Q. What experimental designs optimize the study of Z/E isomerization kinetics under physiological conditions?
Q. How do computational methods (e.g., DFT) aid in predicting reactivity and interaction sites?
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to identify electrophilic sites (e.g., α,β-unsaturated carbonyl).
- Molecular docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) to prioritize synthetic derivatives .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
